(2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride
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Overview
Description
(2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C10H17Cl2N2. It is commonly used in scientific research due to its unique properties, which make it valuable for studying various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride typically involves the reaction of 2-methylpropylamine with pyridin-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Pyridin-4-ylmethyl chloride in dichloromethane with a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
(2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dipicolylamine: Another pyridine-based compound with similar structural features.
N,N-Di-2-picolylamine: A related compound used in coordination chemistry and catalysis.
Uniqueness
(2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where precise molecular interactions are required .
Properties
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-9(2)7-12-8-10-3-5-11-6-4-10;;/h3-6,9,12H,7-8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEMXKUQICUCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=NC=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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